4-Fluoropyridine

Catalog No.
S663678
CAS No.
694-52-0
M.F
C5H4FN
M. Wt
97.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoropyridine

CAS Number

694-52-0

Product Name

4-Fluoropyridine

IUPAC Name

4-fluoropyridine

Molecular Formula

C5H4FN

Molecular Weight

97.09 g/mol

InChI

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H

InChI Key

TTYVECQWCUJXCS-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1F

Canonical SMILES

C1=CN=CC=C1F

Organic Synthesis:

  • Building Block: 4-Fluoropyridine serves as a valuable building block in the synthesis of various complex organic molecules []. Its aromatic ring structure and the presence of the fluorine atom create a reactive site for further chemical modifications, allowing researchers to construct diverse functional groups and scaffolds []. This makes it crucial for developing new pharmaceuticals, agrochemicals, and other functional materials [].
  • Fluorine Introduction: 4-Fluoropyridine can be used as a reagent to introduce a fluorine atom into other molecules []. This specific modification can alter the physicochemical properties of the resulting molecule, influencing its reactivity, solubility, and biological activity []. This application is valuable in medicinal chemistry and materials science research.

Medicinal Chemistry:

  • Drug Discovery: The unique properties of 4-fluoropyridine make it a promising candidate for drug discovery []. Its incorporation into drug molecules can potentially improve their pharmacokinetic and pharmacodynamic profiles []. Researchers are exploring its potential in developing drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].
  • Radiopharmaceuticals: 4-Fluorine can be readily incorporated into 4-fluoropyridine using radioisotopes like fluorine-18 (18F) []. This radiolabeled molecule can then be used in positron emission tomography (PET) imaging for various diagnostic purposes []. For example, radiolabeled 4-fluoropyridine derivatives are being investigated for imaging beta-amyloid plaques in Alzheimer's disease [].

Material Science:

  • Functional Materials: 4-Fluoropyridine derivatives are being explored for their potential applications in developing functional materials with desired properties. The combination of the aromatic ring and the fluorine atom can influence electronic, optical, and self-assembly characteristics of these materials. This makes them potentially useful for applications in organic electronics, sensors, and optoelectronic devices.

Other Applications:

  • Beyond the mentioned areas, 4-fluoropyridine also finds use in various other scientific research fields, including:
    • Catalysis: As a ligand in transition metal catalysts for various organic transformations.
    • Analytical Chemistry: As a reference standard in analytical techniques like chromatography and spectroscopy.

4-Fluoropyridine is a heterocyclic organic compound with the molecular formula C5H4FNC_5H_4FN. It consists of a pyridine ring with a fluorine atom substituted at the fourth position. This compound is characterized by its pale yellow liquid form and has applications in various fields, including pharmaceuticals and agrochemicals. Its unique electronic properties, derived from the presence of the fluorine atom, make it a valuable building block in organic synthesis and medicinal chemistry .

4-Fluoropyridine is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure []. It's advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles through nucleophilic aromatic substitution reactions. This characteristic is utilized in the synthesis of more complex molecules.
  • Electrochemical Fluorination: The compound can be synthesized via electrochemical methods, such as fluorination of pyridine derivatives using specific electrolytic conditions .
  • Acid-Catalyzed Transformations: Under acidic conditions, 4-fluoropyridine can be converted to N-(4-pyridyl)-4-pyridone, showcasing its reactivity in acid-catalyzed processes .

Research indicates that 4-fluoropyridine exhibits biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential as:

  • Anticancer Agent: Certain derivatives of 4-fluoropyridine have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibitor: It can act as an inhibitor for various enzymes, including those involved in epigenetic regulation, such as DNA methyltransferases .

Several methods exist for synthesizing 4-fluoropyridine:

  • Balz-Schiemann Reaction: This classic method involves the conversion of pyridine derivatives to their corresponding fluorinated products through diazotization followed by fluorination.
  • Fluorination of Pyridine: Direct fluorination using potassium fluoride and a suitable solvent can yield 4-fluoropyridine from 4-chloropyridine .
  • Electrochemical Methods: Recent advancements have introduced electrochemical fluorination techniques that allow for selective synthesis under controlled conditions .

4-Fluoropyridine finds applications across various sectors:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
  • Agrochemicals: Used in the development of herbicides and pesticides due to its ability to modify biological pathways in plants .
  • Solvent and Reagent: It is utilized as a solvent and reagent in

Studies have focused on the interactions of 4-fluoropyridine with biological systems:

  • Protein Binding Studies: Investigations into how 4-fluoropyridine binds to proteins involved in metabolic pathways have been conducted, revealing its potential impacts on drug metabolism.
  • DNA Interaction: Its derivatives have been explored for their ability to interact with DNA, potentially leading to applications in gene therapy and molecular biology .

Several compounds share structural similarities with 4-fluoropyridine, each possessing unique properties:

Compound NameStructureUnique Features
2-FluoropyridineC5H4FNDifferent position of fluorine; used in agrochemicals.
3-FluoropyridineC5H4FNExhibits different reactivity patterns; less studied biologically.
2-Amino-4-fluoropyridineC5H6FNContains an amino group; shows significant biological activity as an anticancer agent.

These compounds are noteworthy for their variations in biological activity and chemical reactivity compared to 4-fluoropyridine, highlighting its unique position within this class of compounds.

XLogP3

0.9

Boiling Point

109.0 °C

Other CAS

694-52-0

Wikipedia

4-Fluoropyridine

Dates

Last modified: 08-15-2023

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